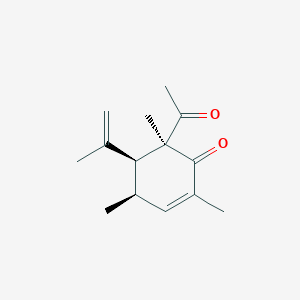
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique cyclohexene structure. This compound is notable for its acetyl group at the 6th position, along with three methyl groups and a prop-1-en-2-yl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the cyclohexene ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can replace hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
Chemistry
In chemistry, (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products with specific functionalities.
作用机制
The mechanism of action of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Oxysporone: A fungal metabolite with a similar cyclohexene structure.
Aristolane-type compounds: These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups and stereochemistry
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-8(2)12-9(3)7-10(4)13(16)14(12,6)11(5)15/h7,9,12H,1H2,2-6H3/t9-,12-,14-/m1/s1 |
InChI 键 |
PQDQDANLXYCTAM-GAJTVXKRSA-N |
手性 SMILES |
C[C@@H]1C=C(C(=O)[C@]([C@@H]1C(=C)C)(C)C(=O)C)C |
规范 SMILES |
CC1C=C(C(=O)C(C1C(=C)C)(C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


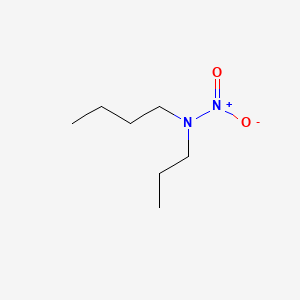
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
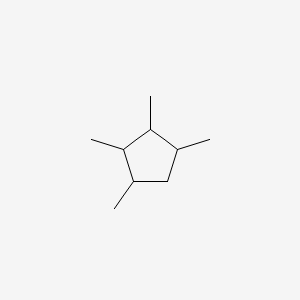

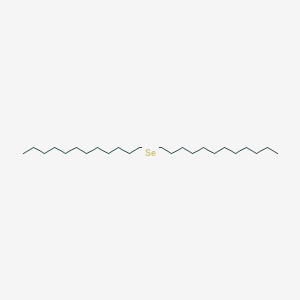
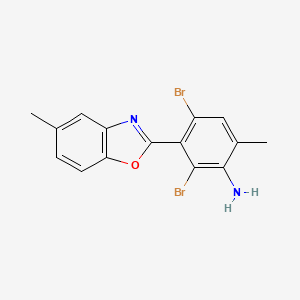

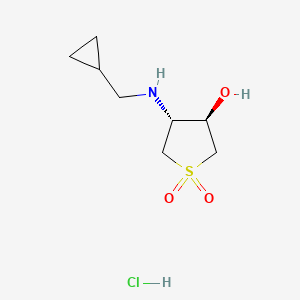


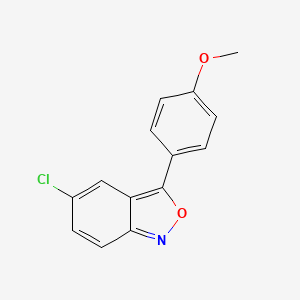
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
